molecular formula C22H22ClNO6 B14992630 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B14992630
M. Wt: 431.9 g/mol
InChI Key: WXCCKJPNQTZFSS-UHFFFAOYSA-N
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Description

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps. The starting materials often include 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl acetate and 3,4-dimethoxybenzylamine. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of chloro or methoxy groups with other functional groups.

Scientific Research Applications

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A related compound with a similar chromen-2-one core but different substituents.

    7-Methylcoumarin: Another similar compound with variations in the position and type of substituents.

Uniqueness

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H22ClNO6/c1-12-14-8-16(23)19(28-3)10-18(14)30-22(26)15(12)9-21(25)24-11-13-5-6-17(27-2)20(7-13)29-4/h5-8,10H,9,11H2,1-4H3,(H,24,25)

InChI Key

WXCCKJPNQTZFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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